molecular formula C21H20ClN3O2 B11595629 (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11595629
M. Wt: 381.9 g/mol
InChI Key: CSJJDSOPIGTYDO-CPNJWEJPSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and a benzylidene moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved by the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidine ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

    Formation of the Benzylidene Moiety: The benzylidene group is introduced through a condensation reaction between the imidazolidine derivative and a benzaldehyde derivative.

    Attachment of the Piperidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

Medically, this compound is of interest due to its potential pharmacological properties. It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-[4-(morpholin-1-yl)benzylidene]imidazolidine-2,4-dione
  • (5E)-3-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
  • (5E)-3-(3-chlorophenyl)-5-[4-(azepan-1-yl)benzylidene]imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the piperidinyl group may enhance its binding affinity to certain biological targets, potentially leading to improved pharmacological activity.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H20ClN3O2/c22-16-5-4-6-18(14-16)25-20(26)19(23-21(25)27)13-15-7-9-17(10-8-15)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,23,27)/b19-13+

InChI Key

CSJJDSOPIGTYDO-CPNJWEJPSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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